Discrete Molecular Macrocycle Versus Polymeric Architectures: Dimensionality Defines Processing and Coordination Behavior
B8S16 crystallizes as discrete, zero-dimensional B8S16 molecules (space group P2_1/c, monoclinic) with two molecules per unit cell, confirmed by single-crystal X-ray diffraction [1]. In contrast, B2S3 is a two-dimensional polymeric layer (B3S3 six-membered + B2S2 four-membered rings in 2:1 ratio) [2], and (BS2)n is a one-dimensional chain of B2S3 five-membered rings [3]. This dimensionality difference has direct consequences: the discrete molecular nature of B8S16 enables vapor-phase transport and mass-spectrometric detection as intact B8S16+ ions (ionization energy 8.5 eV), whereas polymeric B2S3 and (BS2)n do not vaporize as intact molecular entities [4].
| Evidence Dimension | Solid-state architecture (dimensionality) |
|---|---|
| Target Compound Data | B8S16: zero-dimensional discrete molecules; monoclinic P2_1/c; two molecules/unit cell; B–S bond distances 1.80–1.82 Å (trigonal-planar B); transannular S–S distance 4.6 Å |
| Comparator Or Baseline | B2S3: two-dimensional polymeric layers of B3S3 and B2S2 rings [2]; (BS2)n: one-dimensional chains of B2S3 five-membered rings [3] |
| Quantified Difference | Dimensionality: 0D (B8S16) vs. 1D ((BS2)n) vs. 2D (B2S3). Vapor-phase integrity: intact B8S16 molecules detected by mass spectrometry vs. no intact molecular vapor for B2S3 or (BS2)n. |
| Conditions | Single-crystal X-ray diffraction (Krebs & Hürter, 1980); mass spectrometry with electron impact ionization (Edwards et al., 1971) |
Why This Matters
The discrete molecular nature of B8S16 is the prerequisite for any application requiring vapor-phase deposition, molecular beam epitaxy, solution processing of intact macrocycles, or use as a well-defined molecular ligand—none of which are accessible with polymeric B2S3 or (BS2)n.
- [1] The Materials Project. Materials Data on BS2 (mp-540668). OSTI ID: 1264660. BS2 crystallizes in monoclinic P2_1/c; structure is zero-dimensional and consists of two octaboron hexadecasulfide molecules. View Source
- [2] Diercks, H.; Krebs, B. Crystal Structure of B2S3: Four-Membered B2S2 Rings and Six-Membered B3S3 Rings. Angew. Chem. Int. Ed. Engl., 1977, 16, 313. View Source
- [3] Krebs, B. Research Group Page: Thio- und Selenoborate — Borsulfide und Borselenide. Universität Münster. Describes (BS2)n as chains of B2S3 five-membered rings linked via bridging sulfur atoms. View Source
- [4] Edwards, J.G.; Leitnaker, J.M.; Wiedemeier, H.; Gilles, P.W. High molecular weight boron sulfides. VII. Lower temperature studies and metastable decompositions. J. Phys. Chem., 1971, 75, 2410–2412. Reports ionization energy of 8.5 eV (EI) for B8S16 and appearance energy of B8S14+ fragment at 11.0 eV. View Source
